2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a naphthalene ring, a thiolane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the naphthalen-2-yloxy group, followed by the introduction of the piperidine and thiolane rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimized reaction parameters to ensure high yield and purity. Techniques such as catalytic oxidation and self-exothermic reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy derivatives, while substitution reactions may produce various substituted acetamides.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The precise mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a thiazole ring and trifluoromethyl group.
Steviol glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its combination of a naphthalene ring, a thiolane ring, and a piperidine ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(15-26-21-6-5-18-3-1-2-4-19(18)13-21)23-14-17-7-10-24(11-8-17)20-9-12-27-16-20/h1-6,13,17,20H,7-12,14-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNLIOLRLHTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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